molecular formula C18H20ClN3O4S B2604496 N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride CAS No. 1177857-54-3

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride

Cat. No.: B2604496
CAS No.: 1177857-54-3
M. Wt: 409.89
InChI Key: KXWVPJCZEVHYBE-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core linked to a [1,3]dioxolo[4,5-f][1,3]benzothiazole moiety, with a dimethylaminopropyl side chain. The hydrochloride salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S.ClH/c1-20(2)6-4-7-21(17(22)13-5-3-8-23-13)18-19-12-9-14-15(25-11-24-14)10-16(12)26-18;/h3,5,8-10H,4,6-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWVPJCZEVHYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce different reduced forms of the compound.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s benzothiazole-dioxolo system distinguishes it from other carboxamide derivatives. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name (CAS or Identifier) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported/Inferred) Solubility Profile
Target Compound (Hydrochloride) Not Provided* Estimated ~450† Benzothiazole-dioxolo, furan carboxamide, dimethylamino propyl Antimicrobial/anticancer (hypothesized) Enhanced (HCl salt)
6-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide (1194506-26-7) C21H19N3O5 393.39 Quinazoline, benzofuran carboxamide Kinase inhibition (e.g., EGFR targets) Moderate (depends on formulation)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) C13H16ClNO2 253.73 Cyclohexanecarboxamide, N-hydroxy Antioxidant (DPPH assay) Low to moderate

Functional Group Impact on Activity

  • Benzothiazole vs. Quinazoline : The benzothiazole-dioxolo system in the target compound is associated with DNA intercalation or topoisomerase inhibition in literature, whereas quinazoline derivatives (e.g., CAS 1194506-26-7) are linked to kinase inhibition due to their ATP-binding site compatibility .
  • Hydroxamic Acid vs. Carboxamide : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) exhibit antioxidant activity via radical scavenging (DPPH assay) , whereas the target’s carboxamide group may favor protein-binding interactions (e.g., enzyme inhibition).

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

The hydrochloride salt of the target compound likely improves aqueous solubility compared to its free base, a critical factor for oral bioavailability. In contrast, quinazoline-based carboxamides (e.g., CAS 1194506-26-7) may require formulation optimization due to moderate intrinsic solubility .

Stability and Metabolic Considerations

The dioxolo group in the target compound could enhance metabolic stability by protecting against oxidative degradation, whereas the N-hydroxy group in Compound 8 may increase susceptibility to glucuronidation .

Biological Activity

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide; hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structural complexity, featuring a benzothiazole moiety and a furan ring, suggests diverse interactions with biological macromolecules.

Chemical Structure

The compound can be described by its IUPAC name and chemical formula:

  • IUPAC Name: N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide; hydrochloride
  • Chemical Formula: C₁₈H₁₈ClN₃O₄S

The mechanism of action for this compound is hypothesized to involve:

  • DNA Interaction: Similar derivatives have been shown to intercalate into DNA or bind to the minor groove at AT-rich sites, potentially leading to inhibition of DNA-dependent enzymes and affecting gene expression .
  • Antitumor Activity: The compound may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .

Antitumor Properties

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance:

  • In Vitro Studies: Compounds similar to N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide have demonstrated significant cytotoxicity against various cancer cell lines such as A431 and A549. The IC50 values for these compounds indicate effective inhibition of cell growth at low concentrations (e.g., IC50 = 8.76 µM for one derivative) .

Antimicrobial Activity

The compound's derivatives have also shown promising results in antimicrobial assays:

  • Testing Against Pathogens: Studies using broth microdilution methods have indicated that certain benzothiazole derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of various benzothiazole derivatives on lung cancer cell lines. The results indicated that modifications on the benzothiazole core significantly enhanced anticancer activity. For example:

CompoundIC50 (µM)Cell Line
Compound A6.26 ± 0.33HCC827
Compound B8.76 ± 1.69A549
Compound C>50MRC-5

The study concluded that structural variations influence biological efficacy significantly, suggesting further exploration of these modifications for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds showed that certain derivatives could inhibit the growth of pathogenic microorganisms effectively. The results were summarized as follows:

CompoundMinimum Inhibitory Concentration (MIC)
Compound D32 µg/mL against E. coli
Compound E16 µg/mL against S. aureus

These findings support the potential use of such compounds in developing new antimicrobial agents .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step organic reactions, including:

  • Formation of the dioxolo-benzothiazole core : Cyclization of 2-aminothiophenol derivatives with dioxolane precursors under acidic conditions .
  • Introduction of the dimethylaminopropyl group : Alkylation using dimethylaminopropyl halides in the presence of a base (e.g., sodium hydride) . Optimization strategies:
  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions. For example, fractional factorial designs can reduce trial runs while capturing interactions between variables .
  • Monitor reaction progress via HPLC and TLC , and purify intermediates via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves electronic environments of protons and carbons, confirming substituent positions (e.g., benzothiazole vs. dioxolo groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and crystal packing, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or guide synthesis optimization?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., cyclization energy barriers). Tools like Gaussian or ORCA are standard .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents or catalysts. For example, ICReDD’s workflow integrates quantum calculations with ML to narrow experimental conditions .
  • Molecular Dynamics (MD) Simulations : Assess solubility by simulating interactions between the compound and solvents (e.g., water vs. DMSO) .

Q. How can contradictory biological activity data across studies be resolved?

Contradictions in cytotoxicity or target inhibition may arise from:

  • Cell Line Variability : Validate results across multiple lines (e.g., MCF-7, HeLa) using standardized assays like MTT or Annexin V/PI staining .
  • Dose-Response Relationships : Perform IC₅₀ determinations with at least six concentration points to account for potency differences .
  • Metabolic Stability : Use liver microsome assays to assess if discrepancies stem from differential metabolic degradation .

Q. What strategies enhance solubility or target specificity through structural modification?

  • Solubility Enhancement :
  • Introduce polar groups (e.g., hydroxyl, sulfonamide) to the dimethylaminopropyl chain while monitoring logP via HPLC-based logD measurements .
  • Explore salt forms (e.g., mesylate, citrate) beyond hydrochloride to improve aqueous solubility .
    • Target Specificity :
  • Perform molecular docking against protein databases (PDB) to identify key binding residues. Modify the benzothiazole or furan moieties to optimize steric/electronic complementarity .
  • Use SAR studies to truncate non-essential groups (e.g., methyl substituents) and reduce off-target effects .

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